molecular formula C10H12N4 B1416520 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 1090921-40-6

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B1416520
M. Wt: 188.23 g/mol
InChI Key: WWNOHLDYIKDFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” includes a 1,2,4-triazole ring attached to an aniline group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have shown moderate to significant antifungal activity against various fungi in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .

Scientific Research Applications

    Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
    • Method : The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines using MTT assay .
    • Results : Some compounds showed promising cytotoxic activity against the Hela cell line .

    Antimicrobial Agents

    • Field : Pharmaceutical Chemistry
    • Application : 1,2,3-triazole exhibits myriad of biological activities, including antibacterial and antiviral activities .
    • Method : The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .
    • Results : The synthesized compounds have shown significant antimicrobial activity .

    Agrochemicals

    • Field : Agrochemistry
    • Application : Derivatives of 1,2,3-triazole have been used as insecticides, fungicides, and plant growth regulators .
    • Method : The synthesis of heterocycles containing pyrazole, thiazole, and triazole moieties .
    • Results : The synthesized compounds have shown significant agrochemical activity .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOHLDYIKDFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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